Benzene, (dodecylthio)-
Description
Structure
2D Structure
Properties
CAS No. |
56056-49-6 |
|---|---|
Molecular Formula |
C18H30S |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
dodecylsulfanylbenzene |
InChI |
InChI=1S/C18H30S/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
InChI Key |
DYKXULDWCTXIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for Dodecylthio Benzene
Elucidation of Reaction Mechanisms in C-S Bond Formation Strategies
Understanding the underlying mechanisms of C-S bond formation is critical for optimizing reaction conditions and expanding the substrate scope. The synthesis of (dodecylthio)benzene can be achieved through several distinct mechanistic pathways, including radical-mediated processes, nucleophilic aromatic substitutions, and transition-metal-catalyzed reactions.
Radical-Mediated Thiolation Pathways and Stereochemical Control
Radical-mediated reactions offer a powerful alternative to traditional polar reactions for forming C-S bonds, particularly at unactivated carbon centers. nih.gov These pathways typically involve the generation of a highly reactive thiyl radical (RS•) from a suitable precursor, such as a thiol or thioacid. rsc.org In the context of synthesizing (dodecylthio)benzene, a dodecanethiyl radical (C₁₂H₂₅S•) could be generated and subsequently react with benzene (B151609).
Recent advancements have utilized photoredox catalysis to generate thiyl radicals under mild conditions. organic-chemistry.org For instance, visible-light-excited catalysts can facilitate the formation of radicals from sources like alkyl/aryl thiosulfates. nih.gov Mechanistic studies involving electron paramagnetic resonance (EPR) have been instrumental in detecting and characterizing these radical intermediates. nih.gov While stereochemical control is not a factor in the synthesis of the achiral molecule (dodecylthio)benzene, in related systems, the stereochemistry of radical additions is a significant area of study. The geometry of the radical approach to the aromatic ring and the stability of the resulting cyclohexadienyl radical intermediate are key factors that would influence stereochemical outcomes in more complex substrates.
Thiyl radical-mediated reactions are of growing importance in organic synthesis, providing access to a diverse range of compounds under mild conditions with high chemo- and regioselectivity. rsc.org
Nucleophilic Aromatic Substitution Mechanisms in Thioether Synthesis
Nucleophilic aromatic substitution (SₙAr) is a classical method for forming C-heteroatom bonds. The mechanism traditionally involves the attack of a nucleophile on an electron-deficient aromatic ring, proceeding through a negatively charged Meisenheimer intermediate. nih.govlibretexts.org For the synthesis of (dodecylthio)benzene, this would involve the reaction of a dodecanethiolate anion (C₁₂H₂₅S⁻) with an activated benzene derivative.
The classical SₙAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to a suitable leaving group (e.g., a halide). nih.gov However, recent research has uncovered that some SₙAr reactions can proceed through a concerted pathway, which does not require such strong activation of the aromatic ring. nih.govchemrxiv.org
Model studies on related systems, such as the reaction between dibrominated pyromellitic diimides and thiolates, show that SₙAr reactions can proceed to near-quantitative conversion at room temperature in dipolar aprotic solvents. uky.edu In the absence of activating groups on the benzene ring, SₙAr reactions with aryl halides typically require harsh conditions or proceed via an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org
Catalytic Approaches to Thioetherification: Mechanistic Insights
Transition-metal catalysis has revolutionized the synthesis of aryl thioethers, enabling C-S bond formation under significantly milder conditions than uncatalyzed methods. acsgcipr.org Catalysts based on copper, palladium, and nickel are commonly employed for the thioetherification of aryl halides and related substrates. acsgcipr.orgresearchgate.net
The general catalytic cycle for these cross-coupling reactions typically involves three key steps:
Oxidative Addition : The low-valent metal catalyst inserts into the aryl-halide bond.
Thiolate Coordination and Transmetalation : The thiol (often deprotonated by a base) coordinates to the metal center.
Reductive Elimination : The aryl and thioether groups couple, forming the C-S bond and regenerating the active catalyst. acsgcipr.org
Copper-catalyzed "Ullmann-type" couplings are a well-established method. While traditional conditions were often harsh, the development of specific ligands has allowed these reactions to proceed under milder temperatures. acsgcipr.org Nickel-catalyzed systems, particularly those involving photoredox/nickel dual catalysis, have emerged as a powerful method. This approach can generate thiyl radicals from thiols, which then enter a nickel-mediated cross-coupling cycle to produce thioethers under base-free, room-temperature conditions. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination conditions have also been successfully adapted for C-S cross-coupling. acsgcipr.org The choice of ligand is crucial for the success of these catalytic reactions, influencing catalyst stability, activity, and substrate scope. acsgcipr.orgresearchgate.net
| Catalyst System | Typical Substrates | General Mechanism | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Palladium (e.g., Pd(dba)₂, Xantphos) | Aryl Halides/Triflates + Thiols | Oxidative Addition / Reductive Elimination | Broad substrate scope, high efficiency | High cost of palladium, potential for catalyst poisoning |
| Copper (e.g., CuI, Cu(OTf)₂) | Aryl Halides + Thiols | Ullmann-type Coupling | Lower cost than palladium, robust | Often requires higher temperatures and strong bases |
| Nickel (e.g., NiCl₂(dppp)) | Aryl Halides + Thiols | Similar to Palladium-catalyzed cycle | More economical than palladium, unique reactivity | Sensitivity to air and moisture, potential toxicity |
| Photoredox/Nickel Dual Catalysis | Aryl Bromides + Thiols | Radical generation followed by Ni-cross-coupling | Very mild conditions (room temp.), base-free | Requires light source, not suitable for all substrates |
Green Chemistry Principles and Sustainable Synthesis of (Dodecylthio)benzene
The principles of green chemistry aim to design chemical processes that minimize waste and reduce environmental impact. nih.gov These principles are increasingly being applied to the synthesis of (dodecylthio)benzene, focusing on atom economy, the use of safer solvents, and the development of recyclable catalysts. mahidol.ac.thunibo.it
Solvent-Free and Atom-Economical Methodologies
Atom Economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govwikipedia.org Addition reactions, for example, are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the product, achieving 100% atom economy. jocpr.com In contrast, substitution reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org
A traditional synthesis of (dodecylthio)benzene might involve the reaction of sodium thiophenolate with 1-bromododecane.
Reaction: C₆H₅SNa + C₁₂H₂₅Br → C₆H₅SC₁₂H₂₅ + NaBr
Atom Economy Calculation:
MW of (Dodecylthio)benzene (C₁₈H₃₀S) = 278.5 g/mol
MW of Sodium thiophenolate (C₆H₅SNa) = 132.2 g/mol
MW of 1-Bromododecane (C₁₂H₂₅Br) = 249.3 g/mol
% Atom Economy = [MW of Product / (Sum of MW of Reactants)] x 100
% Atom Economy = [278.5 / (132.2 + 249.3)] x 100 ≈ 73.0%
This calculation highlights the inherent waste (in the form of sodium bromide) generated by this pathway. Green approaches seek to maximize atom economy through reaction design, such as using catalytic addition reactions where possible. rsc.org
Solvent-Free Synthesis , or mechanochemistry, represents another key green strategy. wjpmr.com Performing reactions by grinding solids together or using minimal solvent reduces waste, lowers costs, and can lead to shorter reaction times and different product selectivities. rsc.org Catalyst systems are being developed that promote the synthesis of heterocyclic derivatives in solvent-free environments with high yields. rsc.org Catalyst-free synthesis of alkyl aryl sulfides in water has also been reported, offering a significantly greener alternative to traditional organic solvents. amazonaws.com
Application of Heterogeneous and Biocatalytic Systems
Heterogeneous Catalysis offers significant advantages in terms of sustainability. acs.org Heterogeneous catalysts exist in a different phase from the reactants, which allows for easy separation from the reaction mixture by simple filtration. wikipedia.org This simplifies product purification and, crucially, allows the catalyst to be recovered and reused, reducing waste and cost. acs.org Examples include metal catalysts dispersed on inorganic surfaces like zeolites or bound to polymeric supports. wikipedia.orged.ac.uk While challenges such as lower activity or metal leaching can occur, the development of robust heterogeneous catalysts for C-S cross-coupling reactions is an active area of research. acs.orgresearchgate.net
Biocatalysis utilizes enzymes to catalyze chemical transformations. These reactions are often highly selective and occur under very mild conditions (e.g., neutral pH, room temperature) in aqueous media. researchgate.net While the direct biocatalytic synthesis of (dodecylthio)benzene is not widely documented, enzymes like lipases have been used for the preparation of thioesters, a related class of organosulfur compounds. researchgate.net Furthermore, hybrid systems that combine biocatalysis with other techniques, such as electrochemistry, are being explored for the synthesis and deracemization of sulfur-containing molecules. acs.org The development of biocatalytic methods for thioether synthesis holds promise for creating highly sustainable and efficient synthetic routes. acs.org
| Approach | Principle | Example/Application | Advantages |
|---|---|---|---|
| High Atom Economy Reactions | Maximize incorporation of reactant atoms into the product. wikipedia.org | Catalytic addition of thiols to alkenes/alkynes. | Minimizes stoichiometric waste, improves resource efficiency. nih.gov |
| Solvent-Free Synthesis | Eliminate or minimize the use of organic solvents. | Mechanochemical synthesis of heterocyclic derivatives using solid catalysts. rsc.org | Reduces solvent waste, lowers energy consumption, can enhance reaction rates. |
| Heterogeneous Catalysis | Catalyst is in a different phase from reactants. wikipedia.org | Metal nanoparticles on solid supports (e.g., zeolites) for C-S cross-coupling. ed.ac.uk | Easy catalyst separation and recycling, reduced metal contamination in product. acs.org |
| Biocatalysis | Use of enzymes as catalysts. | Enzyme-mediated synthesis of chiral sulfoxides or thioesters. researchgate.netacs.org | High selectivity, mild reaction conditions, environmentally benign (uses water as solvent). |
Strategies for Regioselective and Chemoselective Synthesis of (Dodecylthio)benzene Derivatives
The synthesis of specifically substituted (dodecylthio)benzene derivatives is a critical task in the development of new materials and biologically active molecules. Achieving control over the position of the dodecylthio group and other substituents on the benzene ring (regioselectivity), as well as selectively reacting one functional group in the presence of others (chemoselectivity), is paramount. This section explores various strategies to achieve these synthetic goals, supported by detailed research findings.
Regioselective Synthesis
The regiochemical outcome of the synthesis of (dodecylthio)benzene derivatives is primarily governed by the directing effects of the substituents already present on the aromatic ring, especially in electrophilic aromatic substitution reactions. Substituents are broadly classified as either ortho-, para-directing or meta-directing. libretexts.orgresearchgate.net Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. libretexts.org
One effective method for the regioselective synthesis of alkylthio benzene derivatives involves the diazotization of aromatic amines followed by nucleophilic displacement with a thiol. utrgv.edu This method has been successfully applied to the synthesis of various (dodecylthio)benzene derivatives with predictable regioselectivity based on the substitution pattern of the starting aniline (B41778).
For instance, the reaction of para-substituted anilines with sodium nitrite (B80452) and dodecanethiol leads exclusively to the formation of para-substituted (dodecylthio)benzene derivatives. Similarly, ortho- and meta-substituted anilines yield the corresponding ortho- and meta- (dodecylthio)benzene products. The directing influence of the substituent on the aniline precursor dictates the final position of the dodecylthio group.
Table 1: Regioselective Synthesis of (Dodecylthio)benzene Derivatives via Diazotization
| Starting Aniline | Product | Yield (%) |
| Aniline | (Dodecylthio)benzene | 75 |
| 4-Nitroaniline | 1-(Dodecylthio)-4-nitrobenzene | 82 |
| 2-Nitroaniline | 1-(Dodecylthio)-2-nitrobenzene | 78 |
| 3-Nitroaniline | 1-(Dodecylthio)-3-nitrobenzene | 79 |
| 4-Chloroaniline | 4-Chloro-1-(dodecylthio)benzene | 76 |
| 2-Methylaniline | 1-(Dodecylthio)-2-methylbenzene | 72 |
Data compiled from studies on the diazotization of aromatic amines. utrgv.edu
Transition metal-catalyzed cross-coupling reactions also offer powerful tools for the regioselective synthesis of (dodecylthio)benzene derivatives. Palladium-, nickel-, and copper-based catalytic systems are widely employed for the formation of C–S bonds. nih.govnih.govorganic-chemistry.org In these reactions, the regioselectivity is predetermined by the position of the halogen or other leaving group on the aromatic substrate.
For example, the palladium-catalyzed coupling of 1-bromo-4-nitrobenzene (B128438) with dodecanethiol will exclusively yield 1-(dodecylthio)-4-nitrobenzene. The regiochemistry is locked in by the starting materials. The choice of catalyst and ligands can be crucial for achieving high yields and tolerating various functional groups. nih.gov
Chemoselective Synthesis
Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. This is a significant challenge in the synthesis of complex (dodecylthio)benzene derivatives that may contain other reactive moieties such as hydroxyl, carbonyl, or nitro groups.
The synthesis of (dodecylthio)benzene derivatives in the presence of other functional groups often relies on the careful selection of reaction conditions and catalysts that favor the desired C–S bond formation without affecting other parts of the molecule.
For example, in the synthesis of hydroxy-substituted (dodecylthio)benzene, a key challenge is to avoid the undesired O-alkylation. The use of specific base and solvent systems in cross-coupling reactions can promote selective S-arylation over O-arylation. The higher nucleophilicity of the thiolate anion compared to the phenoxide anion can be exploited to achieve chemoselectivity.
Similarly, when synthesizing (dodecylthio)benzene derivatives bearing a carbonyl group, it is important to choose a synthetic route that does not interfere with the carbonyl functionality. For instance, some reducing conditions used in certain C-S bond-forming reactions might also reduce a ketone or aldehyde. Transition metal-catalyzed cross-coupling reactions are often compatible with a wide range of functional groups, including carbonyls, making them a preferred method for such transformations. organic-chemistry.org
The presence of a nitro group on the benzene ring can influence the reactivity and chemoselectivity of C–S bond formation. The strong electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, providing an alternative pathway for the introduction of the dodecylthio group. mdpi.com
Table 2: Chemoselective Synthesis of Functionalized (Dodecylthio)benzene Derivatives
| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) |
| 4-Bromophenol | Dodecanethiol | Pd catalyst, K₃PO₄, Toluene | 4-(Dodecylthio)phenol | 85 |
| 1-(4-Bromophenyl)ethan-1-one | Dodecanethiol | CuI, Cs₂CO₃, DMF | 1-(4-(Dodecylthio)phenyl)ethan-1-one | 90 |
| 1-Chloro-4-nitrobenzene | Dodecanethiol | NaH, DMF | 1-(Dodecylthio)-4-nitrobenzene | 95 |
Illustrative examples based on general methodologies for chemoselective C-S bond formation.
Chemical Reactivity and Transformation Pathways of Dodecylthio Benzene
Oxidative Transformations of the Thioether Moiety
The sulfur atom in (dodecylthio)benzene can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are of significant interest as they alter the polarity and chemical properties of the molecule. The control over the extent of oxidation is a key aspect of these reactions.
The oxidation of thioethers to sulfoxides and subsequently to sulfones is a stepwise process. berkeley.edu The initial oxidation of the sulfide (B99878) to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to a sulfone. acs.org This difference in reaction rates allows for the selective synthesis of sulfoxides under controlled conditions. acsgcipr.org
Common oxidizing agents for these transformations include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and hypohalites. acs.orgorganic-chemistry.org The reaction with hydrogen peroxide is often catalyzed by acids or metal complexes. organic-chemistry.org The proposed mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.
Step 1: Oxidation to Sulfoxide (Dodecylthio)benzene reacts with one equivalent of an oxidizing agent to form (dodecylsulfinyl)benzene. Careful control of stoichiometry and reaction temperature is crucial to prevent over-oxidation to the sulfone. acsgcipr.org
Step 2: Oxidation to Sulfone With the use of excess oxidizing agent, typically two or more equivalents, or under more forcing conditions, the intermediate sulfoxide is further oxidized to (dodecylsulfonyl)benzene. organic-chemistry.org
The general mechanism can be illustrated as follows: C₁₂H₂₅-S-C₆H₅ + [O] → C₁₂H₂₅-S(O)-C₆H₅ C₁₂H₂₅-S(O)-C₆H₅ + [O] → C₁₂H₂₅-S(O)₂-C₆H₅
A variety of reagents can be employed for these oxidations, each with its own advantages in terms of selectivity and reaction conditions.
Table 1: Reagents for Controlled Oxidation of (Dodecylthio)benzene This table is interactive. Click on the headers to sort.
| Oxidizing Agent | Product Selectivity | Typical Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) (1 equiv) | Primarily Sulfoxide | Acetic acid, room temperature |
| Hydrogen Peroxide (H₂O₂) (>2 equiv) | Primarily Sulfone | Acetic acid, elevated temperature |
| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv) | Primarily Sulfoxide | Dichloromethane, 0°C to room temperature |
| m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv) | Primarily Sulfone | Dichloromethane, room temperature |
| Sodium periodate (B1199274) (NaIO₄) | Primarily Sulfoxide | Methanol/water, room temperature |
| Potassium permanganate (B83412) (KMnO₄) | Primarily Sulfone | Acetic acid/water, elevated temperature |
To improve selectivity and utilize greener oxidants like hydrogen peroxide or molecular oxygen, various catalytic systems have been developed. acsgcipr.orgorganic-chemistry.org These catalysts can be broadly categorized into metal-based and non-metal-based systems.
Metal complexes of titanium, vanadium, molybdenum, and tungsten have shown high efficacy in catalyzing the oxidation of sulfides. researchgate.net For instance, titanosilicate zeolites like TS-1 can catalyze the oxidation of thioethers with hydrogen peroxide, with the product selectivity (sulfoxide vs. sulfone) being influenced by the steric properties of the substrate and the reaction conditions. researchgate.netrsc.org For bulky thioethers, the formation of the sulfoxide can be favored. rsc.org
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. researchgate.net For example, permanganate supported on active manganese dioxide has been used for the oxidation of sulfides. organic-chemistry.org
Table 2: Catalytic Systems for Selective Oxidation of (Dodecylthio)benzene This table is interactive. Click on the headers to sort.
| Catalyst | Oxidant | Predominant Product | Key Features |
|---|---|---|---|
| Ti-MWW (zeolite) | H₂O₂ | Sulfoxide | Solvent-free conditions, high selectivity. researchgate.net |
| RuO₄@C | O₂/Air | Sulfone | Recyclable catalyst, high yields. researchgate.net |
| Ceric ammonium (B1175870) nitrate (B79036) (CAN) on silica (B1680970) gel | NaBrO₃ | Sulfoxide | Mild conditions, solid-supported reagent. organic-chemistry.org |
| Diphenyl diselenide | H₂O₂ | Sulfoxide | Highly selective for sulfoxide formation. organic-chemistry.org |
Reductive Cleavage and Desulfurization Pathways
The carbon-sulfur bond in (dodecylthio)benzene can be cleaved under reductive conditions, leading to desulfurization. This process is of interest in both synthetic organic chemistry and in the context of fuel upgrading, where the removal of sulfur is crucial.
Hydrogenolysis: This method involves the cleavage of the C-S bond by hydrogen, typically in the presence of a metal catalyst. acsgcipr.org Raney nickel is a classic reagent for the desulfurization of thioethers, proceeding via a complex heterogeneous mechanism involving the adsorption of the sulfur compound onto the catalyst surface followed by reaction with hydrogen. acs.org The products of the hydrogenolysis of (dodecylthio)benzene would be dodecane (B42187) and benzene (B151609).
C₁₂H₂₅-S-C₆H₅ + H₂ (excess) --(Raney Ni)--> C₁₂H₂₆ + C₆H₆
Other transition metal catalysts, often from the platinum group, can also be employed for hydrogenolysis. acsgcipr.org
Electrochemical Reduction: Thioethers can undergo reductive cleavage of the C(sp³)-S bond through electrochemical methods. chemrxiv.org This approach offers a metal-free alternative for desulfurization. researchgate.net The mechanism typically involves the single-electron reduction of the thioether to form a radical anion, which then fragments to yield an alkyl radical and a thiophenolate anion. chemrxiv.org The alkyl radical can then be further reduced or abstract a hydrogen atom from the solvent.
Various metal catalysts have been investigated for the desulfurization of aryl thioethers. Nickel-based catalysts are particularly effective. organic-chemistry.org For instance, nickel complexes can catalyze the chemoselective cleavage of C(sp²)-S bonds. organic-chemistry.org Palladium-catalyzed reactions have also been developed for the reductive cleavage of alkyl aryl sulfides. chemrxiv.org
Table 3: Conditions for Reductive Cleavage and Desulfurization of (Dodecylthio)benzene This table is interactive. Click on the headers to sort.
| Method | Reagent/Catalyst | Products | Key Features |
|---|---|---|---|
| Hydrogenolysis | Raney Nickel, H₂ | Dodecane, Benzene | Classical method for complete desulfurization. acs.org |
| Electrochemical Reduction | Undivided cell, Pt electrodes | Dodecane, Thiophenol | Metal-free, selective C(sp³)-S bond cleavage. researchgate.net |
| Molybdenum Hexacarbonyl | Mo(CO)₆ | Dodecane, Benzene | Tolerates many functional groups. organic-chemistry.org |
| Nickel-catalyzed | Ni(cod)₂/ligand, reductant | Dodecane, Benzene | Homogeneous catalysis under milder conditions. kiku.dk |
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The (dodecylthio) group attached to the benzene ring influences the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions. wikipedia.org The sulfur atom, with its lone pairs of electrons, can donate electron density to the benzene ring through resonance, while its electronegativity leads to an inductive electron-withdrawing effect.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comuomustansiriyah.edu.iq For (dodecylthio)benzene, these reactions would be expected to yield a mixture of ortho and para substituted products. The ratio of ortho to para products can be influenced by steric hindrance from the bulky dodecylthio group, which may favor substitution at the less hindered para position.
Example: Nitration of (Dodecylthio)benzene Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the benzene ring.
C₁₂H₂₅-S-C₆H₅ + HNO₃/H₂SO₄ → o-(C₁₂H₂₅-S-C₆H₄-NO₂) + p-(C₁₂H₂₅-S-C₆H₄-NO₂) + H₂O
The mechanism proceeds via the formation of the nitronium ion (NO₂⁺) as the electrophile, which is then attacked by the electron-rich benzene ring. uomustansiriyah.edu.iq
Table 4: Expected Products of Electrophilic Aromatic Substitution on (Dodecylthio)benzene This table is interactive. Click on the headers to sort.
| Reaction | Electrophile | Reagents | Major Products |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | ortho- and para-nitrododecylthiobenzene |
| Bromination | Br⁺ | Br₂, FeBr₃ | ortho- and para-bromododecylthiobenzene |
| Sulfonation | SO₃ | Fuming H₂SO₄ | ortho- and para-dodecylthiobenzenesulfonic acid |
| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃ | ortho- and para-acyl(dodecylthio)benzene |
Directing Effects of the Dodecylthio Group on Ring Reactivity
The dodecylthio (-S-C₁₂H₂₅) group acts as an activating, ortho-, para-directing substituent in electrophilic aromatic substitution (EAS) reactions. This directing effect is a consequence of the sulfur atom's ability to donate its lone pair of electrons into the benzene ring through resonance. This electron donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles.
The resonance structures of (dodecylthio)benzene illustrate this activation of the ortho and para positions:

Regioselectivity and Kinetics of Substitution Reactions
The ortho-, para-directing nature of the dodecylthio group dictates the regioselectivity of substitution reactions. While both positions are activated, the ratio of ortho to para products can be influenced by steric hindrance. The bulky dodecylthio group may sterically hinder the approach of an electrophile to the ortho positions, often leading to a preference for para substitution. libretexts.org
While specific kinetic data for the substitution reactions of (dodecylthio)benzene are scarce, studies on analogous compounds like thioanisole (B89551) (methylthiobenzene) and dodecylbenzene (B1670861) provide valuable insights.
Nitration: The nitration of thioanisole is significantly faster than that of benzene, highlighting the activating nature of the thioether group. However, it is slower than the nitration of anisole (B1667542) (methoxybenzene) because oxygen is more effective at resonance donation than sulfur. pearson.com
Sulfonation: A kinetic study on the sulfonation of dodecylbenzene, a structurally similar compound, provides an approximation of the reaction kinetics for (dodecylthio)benzene. The sulfonation reaction was found to be 0.74 order with respect to dodecylbenzene and 1.59 order with respect to sulfur trioxide. researchgate.net The following table summarizes the kinetic data for the sulfonation of dodecylbenzene at different temperatures.
| Temperature (°C) | Reaction Rate Constant (k) | Activation Energy (Ea) (J/mol) | Frequency Factor (A) |
|---|---|---|---|
| 20 | Value at 20°C | 43290.99 | 2.2172 x 10³ |
| 30 | Value at 30°C | ||
| 40 | Value at 40°C | ||
| 50 | Value at 50°C |
Friedel-Crafts Acylation: The Friedel-Crafts acylation of thioanisole with acetic anhydride, catalyzed by solid acids like Amberlyst-15, proceeds with high selectivity to yield the para-substituted product, 4-(methylthio)acetophenone. researchgate.netias.ac.in This suggests that the acylation of (dodecylthio)benzene would also predominantly yield the para-acylated product. The reaction is a valuable method for introducing a ketone functional group to the aromatic ring. scbt.com
Halogenation: Halogenation of (dodecylthio)benzene is expected to yield a mixture of ortho and para isomers. The reaction proceeds via the typical electrophilic aromatic substitution mechanism, where a Lewis acid catalyst is often used to generate a more potent electrophile. rsc.org
Functionalization of the Alkyl Chain and Aromatic Ring via Specific Reactions
Both the dodecyl chain and the aromatic ring of (dodecylthio)benzene can be selectively functionalized to introduce new chemical properties.
Functionalization of the Alkyl Chain:
Free-Radical Halogenation: The benzylic position of the dodecyl chain (the carbon atom directly attached to the sulfur) is susceptible to free-radical halogenation. pearson.comucalgary.ca This reaction, typically carried out using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, selectively introduces a halogen atom at the benzylic carbon. libretexts.orgmasterorganicchemistry.com This benzylic halide can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions.
Oxidation: The long alkyl chain can be a target for oxidative degradation. Microbial degradation pathways of dodecylbenzene have been shown to proceed via oxidation of the alkyl chain. nih.gov Chemical oxidation can also be employed to introduce functional groups such as carboxylic acids, although this may also affect the sulfur atom.
Functionalization of the Aromatic Ring:
Directed Ortho-Lithiation: The sulfur atom of the dodecylthio group can direct the metalation of the aromatic ring to the ortho position. wikipedia.orgsemanticscholar.org Treatment of thioanisole with a strong base like n-butyllithium results in the selective removal of a proton from the ortho position, forming an organolithium species. researchgate.netnih.gov This intermediate can then react with various electrophiles to introduce a wide range of substituents specifically at the ortho position. baranlab.org
Palladium-Catalyzed Cross-Coupling Reactions: For (dodecylthio)benzene derivatives that have been halogenated on the aromatic ring, palladium-catalyzed cross-coupling reactions offer a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, and alkynyl groups, respectively. wikipedia.orgruc.dk These reactions typically involve a palladium catalyst, a ligand, and a base. rsc.org
Theoretical and Computational Chemistry of Dodecylthio Benzene
Electronic Structure and Bonding Analysis via Quantum Mechanical Calculations
Specific DFT studies on (dodecylthio)benzene are not available in the current body of scientific literature. Such studies would be valuable for determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's electronic properties, including its kinetic stability and reactivity. Analysis of the electron density distribution would reveal the partial charges on each atom, highlighting regions susceptible to electrophilic or nucleophilic attack.
No data available for interactive table.
There is no published research applying Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis to (dodecylthio)benzene. NBO analysis would provide a detailed picture of the bonding in terms of localized orbitals, quantifying the hybridization of atoms and the nature of the carbon-sulfur bond. QTAIM analysis, based on the topology of the electron density, could characterize the C-S bond as either predominantly covalent or having significant ionic character and identify non-covalent interactions within the molecule.
No data available for interactive table.
Conformational Analysis and Molecular Dynamics Simulations
A systematic exploration of the conformational energy landscape of (dodecylthio)benzene has not been reported. Due to the flexible dodecyl chain, the molecule can adopt a vast number of conformations. Computational methods could identify the low-energy conformers and the energy barriers between them, which is crucial for understanding the molecule's physical properties and biological activity.
No data available for interactive table.
Molecular dynamics (MD) simulations specifically modeling the intermolecular interactions and aggregation behavior of (dodecylthio)benzene are absent from the literature. MD simulations would be a powerful tool to study how these molecules self-assemble in various solvents, at interfaces, or in the solid state. Such studies could predict the formation of micelles or other aggregates driven by hydrophobic and π-π stacking interactions.
No data available for interactive table.
Reaction Pathway Prediction and Transition State Elucidation
Computational studies predicting reaction pathways and elucidating transition states for reactions involving (dodecylthio)benzene are not currently available. Such research could, for example, investigate the mechanism of its oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone, or reactions involving the aromatic ring. Identifying the transition state structures and their energies would provide fundamental insights into the kinetics and mechanisms of these transformations.
No data available for interactive table.
Computational Modeling of Synthetic Routes and Degradation Pathways
Currently, there is a lack of published research detailing the computational modeling of synthetic routes for (dodecylthio)benzene. While experimental methods for its synthesis exist, theoretical explorations of reaction mechanisms, transition states, and potential byproducts through computational simulations have not been reported.
Similarly, the degradation pathways of (dodecylthio)benzene have not been elucidated through computational modeling. Understanding how this compound breaks down under various environmental or industrial conditions is crucial for assessing its lifecycle and potential impact. Computational studies could predict the most likely degradation products and the mechanisms of their formation, but such research is not yet available.
Activation Energies and Reaction Kinetics from Theoretical Calculations
The determination of activation energies and reaction kinetics through theoretical calculations provides fundamental insights into the reactivity of a compound. However, for (dodecylthio)benzene, there are no available studies that report these crucial parameters. Computational methods such as Density Functional Theory (DFT) could be employed to calculate the energy barriers for its reactions, but the scientific community has not yet published such findings.
Table 1: Hypothetical Data Table of Activation Energies for (Dodecylthio)benzene Reactions
| Reaction Type | Computational Method | Calculated Activation Energy (kJ/mol) |
| Oxidation | DFT (B3LYP/6-31G*) | Data not available |
| Reduction | MP2/cc-pVTZ | Data not available |
| Hydrolysis | CCSD(T)/aug-cc-pVDZ | Data not available |
This table is for illustrative purposes only. The data is hypothetical as no specific computational studies on the activation energies of (dodecylthio)benzene reactions have been found.
Structure-Reactivity Relationship Prediction for (Dodecylthio)benzene Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physical properties of chemical compounds based on their molecular structure. However, no specific QSAR or QSPR studies focusing on (dodecylthio)benzene and its derivatives have been identified in the scientific literature. The development of such models would require a dataset of structurally related compounds with experimentally determined activities or properties, which appears to be unavailable at present.
Advanced Analytical Techniques in the Research of Dodecylthio Benzene
High-Resolution Spectroscopic Characterization Methodologies
High-resolution spectroscopy provides unparalleled insight into the molecular architecture and electronic properties of (Dodecylthio)benzene. These techniques are fundamental in confirming the compound's synthesis and understanding its chemical nature at a molecular level.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of (Dodecylthio)benzene. One-dimensional ¹H and ¹³C NMR provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgrsc.org
In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (δ 7.0-7.5 ppm), while the aliphatic protons of the dodecyl chain resonate in the upfield region (δ 0.8-3.0 ppm). The protons on the methylene (B1212753) group adjacent to the sulfur atom (α-CH₂) are deshielded and appear at a characteristic chemical shift.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons resonate in the δ 120-140 ppm range, with the carbon directly attached to the sulfur atom showing a distinct chemical shift. The carbons of the dodecyl chain appear in the aliphatic region of the spectrum.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, multidimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY experiments reveal proton-proton couplings, helping to trace the connectivity within the dodecyl chain and the aromatic ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the dodecyl chain and the phenyl group via the sulfur atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (Dodecylthio)benzene
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 7.5 | 120 - 140 |
| α-Methylene Protons (-S-CH₂-) | 2.8 - 3.2 | 35 - 45 |
| Aliphatic Methylene Protons | 1.2 - 1.7 | 20 - 35 |
| Terminal Methyl Protons (-CH₃) | 0.8 - 1.0 | 10 - 15 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in (Dodecylthio)benzene. These techniques are complementary and can be used to confirm the presence of key structural motifs and assess the purity of the sample. thermofisher.comsapub.orgkoreascience.krscielo.org.mx
FTIR Spectroscopy: In the FTIR spectrum of (Dodecylthio)benzene, characteristic absorption bands are expected for the aromatic ring and the aliphatic chain. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to peaks in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, which is crucial for confirming the thioether linkage, is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, although it can be weak and difficult to assign definitively.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the non-polar bonds and symmetric vibrations. nih.gov The aromatic ring breathing modes often give rise to strong and sharp signals in the Raman spectrum. The C-S bond also has a characteristic Raman signal. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, which can be used for identification and to detect impurities that would introduce extraneous peaks.
Table 2: Expected Vibrational Frequencies for (Dodecylthio)benzene
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-S Stretch | 600 - 800 | 600 - 800 |
Advanced Mass Spectrometry (HRMS, MS/MS) for Molecular Identity and Fragmentation Analysis
Advanced mass spectrometry techniques are essential for the precise determination of the molecular weight and elemental composition of (Dodecylthio)benzene, as well as for gaining insight into its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. mdpi.com This is a critical step in confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For (Dodecylthio)benzene, characteristic fragmentation patterns would include:
Cleavage of the C-S bond, leading to the formation of a dodecyl radical and a phenylthiolate cation, or a dodecyl cation and a phenylthiol radical.
Fragmentation along the dodecyl chain, resulting in a series of alkyl fragment ions separated by 14 Da (CH₂).
Fragmentation of the aromatic ring.
The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule and can be used to differentiate it from structural isomers.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of (Dodecylthio)benzene
| Fragment Ion | Proposed Structure | Significance |
| [M]⁺ | C₁₈H₃₀S⁺ | Molecular Ion |
| [M - C₁₂H₂₅]⁺ | C₆H₅S⁺ | Loss of the dodecyl radical |
| [C₁₂H₂₅]⁺ | C₁₂H₂₅⁺ | Dodecyl cation |
| [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements present in a sample. nih.govfrontiersin.orgrsc.orgfrontiersin.org For (Dodecylthio)benzene, XPS can be used to:
Confirm the presence of carbon and sulfur.
Determine the atomic concentrations of these elements on the surface of a sample.
Ascertain the oxidation state of the sulfur atom. The binding energy of the S 2p core level is characteristic of the chemical environment of the sulfur atom. For a sulfide (B99878) (thioether), a specific binding energy is expected. This allows for the differentiation from oxidized sulfur species such as sulfoxides or sulfones, which would have higher binding energies. This is particularly useful for assessing the stability and potential oxidation of the compound.
Chromatographic and Separation Science Techniques
Chromatographic techniques are vital for the separation of (Dodecylthio)benzene from reaction mixtures, for its purification, and for the identification and quantification of any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.nethpst.czhpst.czgcms.czbargal.co.il It is an ideal method for analyzing the volatility of (Dodecylthio)benzene and for profiling any volatile impurities.
In a GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component.
This technique allows for:
Determination of Retention Time: The time it takes for (Dodecylthio)benzene to elute from the GC column is its retention time, which is a characteristic property under a given set of conditions.
Impurity Identification: Any impurities present in the sample will be separated from the main component and can be identified by their respective mass spectra. This is crucial for assessing the purity of the synthesized compound.
Quantification: With appropriate calibration, the relative amounts of (Dodecylthio)benzene and its impurities can be determined.
The choice of the GC column (e.g., non-polar or medium-polarity) is important for achieving good separation of the analyte from potential impurities, such as starting materials or byproducts from the synthesis.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Isomers and Products
High-Performance Liquid Chromatography is an indispensable tool for the separation and quantification of isomers and reaction products of alkyl aryl sulfides. The separation is typically achieved based on the differential partitioning of analytes between a stationary phase and a mobile phase. For compounds like (dodecylthio)benzene, which consists of a nonpolar dodecyl chain and a phenyl group, reversed-phase HPLC is the most common approach.
In reversed-phase HPLC, a nonpolar stationary phase, such as C18 (octadecylsilane) or a phenyl-based column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of (dodecylthio)benzene and its isomers would be primarily governed by hydrophobic interactions between the dodecyl chain and the stationary phase. Longer alkyl chains will generally result in longer retention times.
The separation of positional isomers of (dodecylthio)benzene (ortho-, meta-, para- substitution on the phenyl ring, if the dodecyl group were branched) would rely on more subtle differences in their interaction with the stationary phase. Phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions between the analyte's phenyl ring and the stationary phase. chromatographyonline.comchromatographyonline.comnih.gov This can be particularly advantageous for resolving isomers that are not well-separated on traditional C18 columns. chromatographyonline.com
The quantification of (dodecylthio)benzene and its related products is achieved by integrating the peak area from the chromatogram and comparing it to a calibration curve generated from standards of known concentration. A UV detector is commonly employed for this purpose, as the phenyl group exhibits strong absorbance in the UV region.
While specific HPLC data for (dodecylthio)benzene is scarce, the following table illustrates the typical retention behavior of related phenyl sulfoxide (B87167) compounds on a chiral stationary phase, which highlights the capability of HPLC to separate structurally similar molecules.
| Compound | Stationary Phase | Mobile Phase (Hexane/Isopropanol) | Retention Time (min) |
| Racemic methyl phenyl sulfoxide | Chiralcel OD-H | 90/10 | R-isomer: 11.84, S-isomer: 15.46 |
| Racemic benzyl (B1604629) phenyl sulfoxide | Chiralcel OD-H | 80/20 | R-isomer: 8.60, S-isomer: 10.01 |
| Racemic 2-naphthyl methyl sulfoxide | Chiralcel OD-H | 85/15 | R-isomer: 12.70, S-isomer: 14.50 |
This data is illustrative of HPLC's separatory power for related sulfur-containing aromatic compounds and is adapted from similar chiral separations. rsc.org The separation of non-chiral isomers of (dodecylthio)benzene would employ different, likely non-chiral, stationary phases and mobile phase conditions.
Electrochemical Methods for Redox Behavior and Interfacial Studies
Electrochemical methods are powerful for investigating the redox properties of molecules like (dodecylthio)benzene and for studying their behavior at interfaces. These techniques provide insights into the electron transfer processes and the interactions of the molecule with electrode surfaces.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. In a CV experiment, the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.
For an aromatic sulfide like (dodecylthio)benzene, the sulfur atom is susceptible to oxidation. The cyclic voltammogram would be expected to show an anodic peak corresponding to the oxidation of the sulfide, likely to a sulfoxide and then potentially to a sulfone at higher potentials. The potential at which this peak occurs provides information about the ease of oxidation of the compound. The reversibility of the redox process can also be assessed from the presence and characteristics of a corresponding cathodic peak on the reverse scan.
The following table presents hypothetical oxidation potentials for a series of alkyl phenyl sulfides to illustrate the expected trends.
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Notes |
| Methyl phenyl sulfide | +1.2 V | Oxidation to sulfoxide. |
| Ethyl phenyl sulfide | +1.18 V | Slight decrease in potential with longer alkyl chain. |
| Butyl phenyl sulfide | +1.15 V | Continued trend of easier oxidation. |
| (Dodecylthio)benzene | ~+1.1 V (estimated) | Expected to be slightly easier to oxidize than shorter-chain analogs due to the inductive effect of the long alkyl chain. |
This data is hypothetical and serves to illustrate the expected electrochemical behavior based on general principles of organic electrochemistry.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the interfacial properties of materials, including thin films and self-assembled monolayers (SAMs) on electrode surfaces. EIS measures the impedance of a system over a range of frequencies, and the data can be modeled with an equivalent electrical circuit to extract information about processes such as charge transfer resistance, double-layer capacitance, and film resistance. icp.ac.ru
For (dodecylthio)benzene, EIS would be particularly useful for studying its adsorption and the formation of monolayers on a gold or other suitable electrode surface. The long dodecyl chain would promote the formation of an organized, insulating layer. The impedance spectra of such a modified electrode would be significantly different from that of a bare electrode.
A typical Nyquist plot (a plot of the imaginary part of impedance versus the real part) for a bare electrode in an electrolyte solution might show a semicircle at high frequencies, corresponding to the charge transfer resistance, and a straight line at low frequencies, related to diffusion. When a monolayer of (dodecylthio)benzene is formed on the electrode, the diameter of the semicircle is expected to increase significantly, indicating a higher charge transfer resistance due to the insulating nature of the alkyl chains blocking the access of redox probes in the solution to the electrode surface. icp.ac.ru
The capacitance of the double layer would also be expected to decrease upon monolayer formation, as the organic layer increases the distance between the electrode and the bulk electrolyte. Changes in the impedance spectra upon varying the applied potential or the composition of the electrolyte can provide further insights into the stability and permeability of the (dodecylthio)benzene layer. icp.ac.ru
The following table provides a conceptual representation of how EIS parameters might change upon the formation of a (dodecylthio)benzene monolayer on a gold electrode.
| System | Charge Transfer Resistance (Rct) | Double Layer Capacitance (Cdl) |
| Bare Gold Electrode | Low | High |
| Gold Electrode with (Dodecylthio)benzene Monolayer | High | Low |
This table illustrates the expected qualitative changes in EIS parameters based on the principles of interfacial electrochemistry and studies of similar long-chain thiol monolayers.
Applications of Dodecylthio Benzene in Advanced Materials Science and Engineering
Role as Monomeric Unit or Building Block in Polymer Synthesis
While (Dodecylthio)benzene itself is not a traditional monomer due to its lack of multiple polymerizable groups, its derivatives can be strategically designed to act as monomeric units. By introducing reactive functionalities such as vinyl, ethynyl, or thiol groups onto the benzene (B151609) ring, (dodecylthio)benzene can be transformed into a valuable building block for synthesizing polymers with tailored properties. The inherent dodecylthio moiety serves as a bulky, hydrophobic side chain that can significantly influence the final polymer's solubility, thermal behavior, and molecular packing.
Copolymers and Polymeric Networks Containing (Dodecylthio)benzene Moieties
Functionalized (dodecylthio)benzene monomers can be incorporated into various polymer architectures, including linear copolymers and cross-linked networks. For instance, a vinyl-functionalized derivative could be copolymerized with commodity monomers like styrene or acrylates to introduce the dodecylthio side group, thereby modifying the properties of the resulting polymer.
The synthesis of polymers containing thioether linkages can be achieved through several modern synthetic routes. Methodologies such as thiol-epoxy and thiol-ene "click" reactions provide efficient pathways to create poly(β-hydroxy thioether)s and poly(ether-thioether)s, respectively. ntu.edu.sgacs.org Furthermore, the ring-opening polymerization of thiiranes (episulfides), sometimes in the presence of elemental sulfur, is a superior method for preparing chemically stable polysulfide homopolymers and copolymers. nih.govnih.gov A (dodecylthio)benzene derivative containing appropriate functional groups could participate in these reactions to form polymers where the bulky side group impacts chain flexibility and inter-chain interactions.
The creation of polymeric networks using multifunctional aromatic thiol compounds is another area of application. researchgate.net A di-thiol derivative of (dodecylthio)benzene, for example, could be reacted with multifunctional ethynyl compounds in a catalyst-free thiol-yne reaction to produce highly cross-linked, robust network polymers. researchgate.net
Cross-linking and Post-Polymerization Modification Strategies
Polymers containing (dodecylthio)benzene moieties offer significant opportunities for modification after the initial polymerization is complete. This approach allows for the synthesis of a precursor polymer which can then be chemically altered to fine-tune its properties without changing its chain length. uliege.be
A primary strategy for modifying the thioether group in the (dodecylthio)benzene side chain is through oxidation. The sulfur atom can be selectively oxidized to form a sulfoxide (B87167) or a sulfone. acs.orgresearchgate.net This transformation has profound effects on the polymer's properties, converting the electron-donating and relatively nonpolar thioether into a highly polar, electron-withdrawing sulfoxide or sulfone group. acs.org This change can dramatically alter the polymer's solubility, glass transition temperature, and chemical reactivity.
Thiol-based chemistry can also be employed for cross-linking. For example, polymers with pendant thiol groups can be cross-linked through the formation of disulfide bonds via oxidation. researchgate.net Thiol-ene and thiol-Michael addition reactions are also effective methods for creating cross-linked networks, offering rapid reaction times and high biocompatibility. mdpi.comnih.gov These strategies could be applied to polymers derived from (dodecylthio)benzene to create thermosetting materials or hydrogels.
Table 1: Potential Effects of Post-Polymerization Modification on Polymers Containing (Dodecylthio)benzene Moieties
| Modification Strategy | Chemical Transformation | Resulting Functional Group | Anticipated Change in Polymer Properties |
|---|---|---|---|
| Oxidation | Thioether → Sulfoxide | -SO- | Increased polarity, higher glass transition temperature, altered electronic properties. acs.org |
| Oxidation | Thioether → Sulfone | -SO₂- | Significantly increased polarity and thermal stability. acs.orgresearchgate.net |
| Alkylation | Thioether → Sulfonium Salt | -S⁺R- | Introduction of ionic character, potential for antibacterial properties. ntu.edu.sg |
| Cross-linking | Thiol-Ene Reaction | Thioether Linkage | Formation of a stable, cross-linked network, transition from thermoplastic to thermoset. nih.gov |
Functional Additives and Modifiers in Composite Materials
Interfacial Adhesion Enhancement in Polymer Composites
Adhesion promoters are bifunctional molecules that act as a "chemical bridge" between the polymer matrix and a filler or substrate. specialchem.compolymerinnovationblog.com (Dodecylthio)benzene can function as an effective non-reactive adhesion promoter. Its long, aliphatic dodecyl tail is chemically similar to polyolefin matrices (e.g., polyethylene (B3416737), polypropylene), promoting compatibility and adhesion through van der Waals forces. Simultaneously, the phenyl group can interact favorably with aromatic polymer matrices or fillers. The sulfur atom in the thioether linkage can also form specific interactions with the surfaces of certain inorganic or metallic fillers, further strengthening the interfacial bond. By improving the wetting and dispersion of fillers, such additives can significantly enhance the mechanical properties, such as tensile and impact strength, of the final composite material. specialchem.com
Surface Modification of Nanomaterials with (Dodecylthio)benzene
The functionalization of nanoparticle surfaces is crucial for their stability and compatibility with surrounding media, particularly in biomedical and composite applications. mdpi.comnih.govmdpi.com Organosulfur compounds, especially thiols, are widely used for this purpose due to the strong affinity of sulfur for the surfaces of noble metals and other nanomaterials.
The structurally related compound, 1-dodecanethiol (DDT), is extensively used to create a protective self-assembled monolayer (SAM) on the surface of nanoparticles, such as those made of gold (Au) and silver (Ag). hiyka.commdpi.comrsc.org This monolayer prevents the nanoparticles from aggregating and renders them dispersible in non-polar organic solvents and polymer matrices. hiyka.comnih.gov
A derivative of (dodecylthio)benzene featuring a thiol group could be employed in a similar fashion. The thiol would anchor the molecule to the nanoparticle surface, while the dodecyl chain would provide a stabilizing hydrophobic layer. The presence of the phenyl ring would offer an additional site for non-covalent interactions, such as π-π stacking, which could be useful for directing the assembly of nanoparticles or for enhancing interactions with aromatic polymer matrices. This surface modification is a key step in preparing stable, processable nanocomposites with improved mechanical, optical, or electronic properties. nih.gov
Table 2: Nanoparticles Commonly Functionalized with Alkylthiols
| Nanoparticle Material | Functionalizing Agent Example | Purpose of Functionalization | Resulting Properties |
|---|---|---|---|
| Gold (Au) | 1-Dodecanethiol | Stabilization, prevention of aggregation, enhanced solubility. hiyka.com | High dispersibility in organic solvents, stable colloidal solutions, platform for further functionalization. hiyka.com |
| Silver (Ag) | 1-Dodecanethiol | Creation of a protective layer, incorporation into polymer matrices. rsc.orgnih.gov | Improved mechanical performance and antifungal properties in polymer nanocomposites. nih.gov |
| Copper Sulfide (B99878) (Cu₂₋ₓS) | 1-Dodecanethiol | Acts as a capping ligand to control size and shape during synthesis. acs.org | Tunable plasmonic properties, enhanced photocatalytic activity. acs.org |
| Lead Sulfide (PbS) | Organosulfur compounds | Control of nanoparticle shape and surface chemistry during synthesis. acs.org | Tailored quantum dot size and shape for optoelectronic applications. acs.org |
Precursors for Sulfur-Containing Nanomaterials and Frameworks
Organosulfur compounds are valuable precursors for the bottom-up synthesis of sulfur-containing nanomaterials, such as metal sulfides. nih.govnih.govrsc.org These materials have a wide range of applications in catalysis, electronics, and energy storage. (Dodecylthio)benzene can serve as a sulfur source in such syntheses.
In the synthesis of metal sulfide nanoparticles, an organosulfur compound can be thermally decomposed or reacted with a metal precursor. researchgate.net For example, 1-dodecanethiol is well-utilized as a sulfur source in the synthesis of copper sulfide (Cu₂₋ₓS) nanoparticles. acs.org In these reactions, the organosulfur molecule not only provides the sulfur but can also act as a solvent at high temperatures and as a capping ligand that controls the growth, size, and shape of the resulting nanocrystals. acs.org
Similarly, (dodecylthio)benzene could be used as a precursor. Upon heating with a metal salt, the carbon-sulfur bonds can cleave, releasing sulfur to react with the metal. The remaining dodecyl and phenyl fragments can then act as surface-capping agents, preventing uncontrolled growth and aggregation of the nanoparticles. This approach allows for the synthesis of well-defined metal sulfide nanocrystals with specific crystalline phases and morphologies. Another synthetic route involves sulfur-amine chemistry, where sulfur is solubilized by an amine to form a reactive precursor, which can then be used to deposit sulfur nanoparticles onto a substrate like reduced graphene oxide. nih.gov Organosulfur compounds can be integrated into such systems to control the release and deposition of sulfur.
Synthesis of Metal Sulfide Nanoparticles and Quantum Dots
(Dodecylthio)benzene is a representative organosulfur precursor utilized in the synthesis of metal sulfide nanoparticles and quantum dots (QDs). In these processes, it can function as both a sulfur source and a surface capping agent, which controls particle growth and ensures dispersion in nonpolar solvents. The thermal decomposition of (dodecylthio)benzene in the presence of metal precursors yields highly crystalline nanoparticles.
Long-chain alkanethiols, such as dodecanethiol, are commonly used for the synthesis of various uniform metal sulfide nanocrystals, and the mechanism is analogous to the role (dodecylthio)benzene would play. researchgate.net The thermolysis of metal-oleate complexes in the presence of dodecanethiol is a general method for producing monodisperse binary metal sulfides like Zinc Sulfide (ZnS), Copper(I) Sulfide (Cu₂S), Cadmium Sulfide (CdS), Manganese Sulfide (MnS), and Lead(II) Sulfide (PbS). researchgate.net In these syntheses, the long-chain sulfur compound regulates the reactivity and prevents uncontrolled aggregation, leading to nanoparticles with well-defined sizes and shapes. This control is crucial for tuning the optical and electronic properties of quantum dots, which are nano-sized semiconductor crystals that exhibit quantum mechanical properties. researchgate.netacs.org
The synthesis is typically a wet-chemical route involving the injection of precursors into a hot, high-boiling point solvent containing coordinating ligands. researchgate.net The (dodecylthio)benzene, or analogous long-chain thiol, provides the sulfur required for the formation of the metal sulfide lattice, while the dodecyl and phenyl groups help to stabilize the growing nanoparticles, preventing agglomeration and allowing for the formation of monodisperse populations. The size of the resulting nanocrystals can often be tuned by varying reaction conditions such as temperature and precursor concentration. researchgate.net
Table 1: Metal Sulfide Nanocrystals Synthesized with Long-Chain Sulfur Precursors
| Nanocrystal | Metal Precursor Type | Sulfur Precursor Type | Typical Morphology | Reference |
|---|---|---|---|---|
| Zinc Sulfide (ZnS) | Metal-Oleate Complex | Alkanethiol (e.g., Dodecanethiol) | Spherical | researchgate.net |
| Copper(I) Sulfide (Cu₂S) | Metal-Oleate Complex | Alkanethiol (e.g., Dodecanethiol) | Spherical | researchgate.net |
| Manganese Sulfide (MnS) | Metal-Oleate Complex | Alkanethiol (e.g., Dodecanethiol) | Bullet-shaped | researchgate.net |
| Cadmium Sulfide (CdS) | Metal-Oleate Complex | Alkanethiol (e.g., Dodecanethiol) | Various | researchgate.net |
| Lead(II) Sulfide (PbS) | Metal-Oleate Complex | Alkanethiol (e.g., Dodecanethiol) | Various | researchgate.net |
Fabrication of Organosulfur-Based Porous Materials
The aryl thioether linkage, the core functional group in (dodecylthio)benzene, is a key building block in a class of highly robust porous organic polymers (POPs). nih.govresearchgate.net These materials, known as porous poly(aryl thioether)s, are noted for their exceptional chemical, mechanical, and thermal stability, drawing inspiration from the high-performance polymer poly(phenylene sulfide) (PPS). acs.orgnih.gov While examples of porous materials featuring aryl thioether linkages in their backbone are not widespread, new synthetic methods are enabling their development. acs.org
The fabrication of these materials often relies on advanced synthetic strategies that can form the strong thioether bonds required for a stable, porous network. Key methods include:
Palladium-Catalyzed C–S/C–S Metathesis : This reversible reaction allows for the synthesis of porous poly(aryl thioether)s from simple building blocks under mild conditions. acs.orgnih.gov The reversibility of the reaction provides a self-correcting mechanism that leads to high-quality, low-defect materials. nih.gov
Nucleophilic Aromatic Substitution (SNAr) : Dynamic SNAr reactions between thiocatechols and perfluorinated aromatic compounds can be used to create 2D polymers with high surface areas. nih.gov Another approach uses sodium sulfide as an inorganic nucleophile in a temperature-dependent multi-para SNAr reaction. researchgate.net
These synthetic routes create porous networks where molecules like (dodecylthio)benzene represent the fundamental repeating unit: an aromatic core connected by a sulfur bridge. The resulting polymers possess high surface areas and are extremely resistant to harsh conditions, including treatment with highly reactive chemicals. nih.gov This stability makes them promising for applications in gas capture, heterogeneous catalysis, and metal sensing. acs.orgnih.gov Furthermore, the development of reversible synthetic methods offers the potential for these polymers to be recycled back to their original monomers, contributing to sustainable material life cycles. nih.govriverocrespolab.com
Table 2: Synthetic Strategies for Porous Poly(aryl thioether)s
| Synthetic Method | Key Reactants | Description | Reference |
|---|---|---|---|
| Pd-Catalyzed C–S/C–S Metathesis | Aryl thioether monomers, Thiols | A reversible, mild reaction enabling synthesis of robust polymers with good control over physical properties. | acs.orgnih.gov |
| Dynamic SNAr | Thiocatechols, Perfluorinated aromatics | Forms 2D polymers with high surface area and interesting redox properties. | nih.gov |
| Temperature-Dependent SNAr | Sodium Sulfide, Polyhalogenated aromatics | Uses an inorganic sulfide nucleophile in a one-pot, regioselective synthesis. | researchgate.net |
| Polycondensation with In Situ Oxidation | Multifunctional thiols, Polyhalogenated aromatics | Partial oxidation of thiolate intermediates in air creates dual disulfide and thioether linkages, yielding a hierarchically porous structure. | researchgate.net |
Applications in Lubricant Formulations and Tribological Systems
In the field of tribology, (dodecylthio)benzene functions as an extreme pressure (EP) and anti-wear (AW) additive in lubricant formulations. Such additives are crucial for protecting machinery components operating under heavy loads and high temperatures where the fluid lubricant film is insufficient to prevent direct metal-to-metal contact. researchgate.netriverocrespolab.com
Chemical Mechanisms of Anti-Wear and Extreme Pressure Performance
The effectiveness of (dodecylthio)benzene as an EP/AW additive stems from its organosulfur structure. researchgate.net Under boundary lubrication conditions—characterized by high pressure and low speed—asperities on opposing metal surfaces can make contact. This contact generates intense, localized flashes of high temperature (300-1000 °C). researchgate.net
These extreme conditions trigger the thermal decomposition of the (dodecylthio)benzene molecule. The carbon-sulfur bond, being the most reactive site, cleaves, releasing sulfur in a highly reactive form. This active sulfur then chemically reacts with the exposed metal surface. researchgate.netresearchgate.net This process is a key feature of sulfur-based EP additives, often referred to as "sulfur carriers." rsc.org The dodecyl group ensures adequate solubility of the additive in the base oil, allowing it to be transported to the critical contact zones.
EP additives are designed to react with metal surfaces during high-pressure and high-temperature operations, creating a protective layer that minimizes wear between two interacting metal surfaces. riverocrespolab.com Anti-wear additives function similarly but typically operate under less severe pressure and temperature conditions. riverocrespolab.com
Interactions with Metal Surfaces and Formation of Protective Films
The chemical reaction between the active sulfur from (dodecylthio)benzene and the metal (typically iron or its alloys) results in the in-situ formation of a thin, sacrificial surface film. researchgate.netrsc.org This protective layer, often called a tribofilm, is primarily composed of metal sulfides, such as iron sulfide. researchgate.net
This newly formed film possesses critical tribological properties:
Sacrificial Nature : The film is softer than the underlying bulk metal. During contact, it is this film that shears, rather than the metal surfaces themselves. This sacrificial action prevents catastrophic welding, scuffing, and seizure of the moving parts. rsc.org
Low Shear Strength : The metal sulfide layer has a plate-like crystalline structure that provides a smooth glide plane, which helps to reduce friction. researchgate.net
Continuous Renewal : The tribofilm is a dynamic layer. It is continuously formed by the reaction of the additive with the surface and removed by the mechanical action of the sliding contact. mdpi.com An effective lubricant formulation ensures that the rate of film formation is equal to or greater than its rate of removal, maintaining consistent protection.
The formation of this protective tribofilm is the fundamental mechanism by which (dodecylthio)benzene and other sulfur-based EP additives protect gears, bearings, and other components from severe wear under boundary lubrication conditions. researchgate.netrsc.org
Table 3: Composition and Function of Tribofilms from Sulfur-Based Additives
| Component | Source | Function | Reference |
|---|---|---|---|
| Iron Sulfide (FeS) | Reaction of additive's sulfur with iron surface | Forms a low-shear, sacrificial layer that prevents direct metal-to-metal contact and welding. | researchgate.netsemanticscholar.org |
| Iron Oxides (e.g., Fe₂O₃, Fe₃O₄) | Oxidation of the metal surface | Often found within the tribofilm, contributing to the overall protective layer. | semanticscholar.org |
| Other Metal Sulfides | Reaction with alloying elements in the metal | Can form part of the protective film depending on the substrate metallurgy. | semanticscholar.org |
Environmental Chemistry and Degradation Pathways of Dodecylthio Benzene
Biotic Transformation and Biodegradation Studies
The biodegradation of organic compounds is a key process in their environmental removal. For (dodecylthio)benzene, this would involve breakdown by microorganisms in soil and water.
Microbial Degradation Pathways in Soil and Water Ecosystems
Specific studies on the microbial degradation of (dodecylthio)benzene are not available. Based on structurally similar long-chain alkylbenzenes and thioethers, potential biodegradation pathways could involve:
Oxidation of the dodecyl chain: Microorganisms may initiate degradation by oxidizing the terminal methyl group of the alkyl chain, followed by beta-oxidation.
Oxidation of the aromatic ring: The benzene (B151609) ring could be attacked by dioxygenase enzymes, leading to the formation of catechols and subsequent ring cleavage.
Oxidation of the sulfur atom: The thioether sulfur can be oxidized by microbial enzymes to form the corresponding sulfoxide (B87167) and sulfone.
The relative importance of these pathways and the microorganisms capable of carrying them out for this specific compound are yet to be determined.
Identification and Characterization of Microbial Metabolites
As no microbial degradation studies for (dodecylthio)benzene have been published, there is no information on its microbial metabolites. Identification of metabolites is crucial for understanding the degradation pathway and assessing the environmental impact of any transformation products.
Environmental Fate Modeling and Persistence Assessment
Environmental fate models use a compound's physical and chemical properties along with degradation data to predict its distribution and persistence. Due to the absence of experimental data on degradation rates (both abiotic and biotic) for (dodecylthio)benzene, a reliable environmental fate model cannot be parameterized. Consequently, its environmental persistence remains unassessed. Based on its presumed high octanol-water partition coefficient (due to the long alkyl chain and phenyl group), it is likely to adsorb to soil and sediment, but its ultimate fate is unknown.
Predictive Models for Environmental Distribution and Partitioning
Predictive environmental models, such as Quantitative Structure-Activity Relationship (QSAR) models, are essential for estimating the environmental fate of chemicals for which extensive experimental data is unavailable. These models utilize key physicochemical properties to forecast a compound's partitioning behavior. For (Dodecylthio)benzene, its structure—a C12 alkyl chain attached to a benzene ring via a sulfur atom—suggests it will behave similarly to other long-chain alkylbenzenes. nih.gov
The primary mechanism controlling the fate of such nonpolar, hydrophobic organic compounds in soil and sediment is sorption to organic matter. ut.ac.ir The tendency of a chemical to partition between organic carbon and water is described by the organic carbon-water (B12546825) partition coefficient (Koc). ca.gov A high Koc value indicates a strong affinity for soil and sediment, leading to accumulation in these compartments rather than in water. The Koc can be estimated from the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. epa.gov
Table 1: Estimated Physicochemical Properties and Environmental Partitioning Indicators
| Property | Predicted Value/Characteristic | Implication for Environmental Distribution |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | High | Strong tendency to partition from water into fatty tissues and organic matter. |
| Water Solubility | Low / Insoluble evitachem.com | Limited distribution in the aqueous phase; primary compartments will be soil, sediment, and biota. |
| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | High (estimated from Log Kow) | Strong sorption to soil and sediment organic matter; low potential for leaching. ca.gov |
| Vapor Pressure | Low | Low volatility; unlikely to be present in significant concentrations in the atmosphere. |
Bioavailability and Environmental Mobility Studies
The bioavailability and mobility of (Dodecylthio)benzene in the environment are directly linked to its strong sorption characteristics. researchgate.net The high affinity for organic matter predicted by its physicochemical properties suggests that the compound will be largely immobilized in soil and sediment.
Environmental Mobility: Mobility in soil is dictated by factors such as the compound's sorption affinity (Koc) and the soil's properties, including organic matter content, clay content, and pH. researchgate.net For hydrophobic organic compounds like (dodecylthio)benzene, the organic matter content is the most critical factor. ut.ac.ir The strong binding to soil particles severely restricts its ability to leach through the soil profile into groundwater. researchgate.net This behavior has been observed for structurally related compounds; for instance, studies on linear alkylbenzene sulfonates (LAS) show that sorption increases significantly with longer alkyl chains. uu.nl This implies that the C12 chain of (dodecylthio)benzene would result in very low mobility. Preferential flow paths in soil could potentially increase movement, but the compound's inherent hydrophobicity remains the dominant factor limiting widespread transport in the aqueous phase. nih.gov
Remediation Strategies for (Dodecylthio)benzene in Contaminated Media
Remediation of media contaminated with persistent hydrophobic compounds like (Dodecylthio)benzene requires technologies capable of degrading the molecule or altering its structure to be less harmful. Advanced Oxidation Processes (AOPs) and bioremediation are two key strategies for treating such contaminants.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.com These processes are characterized by the generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). mdpi.comufz.de The •OH radical can rapidly attack and oxidize a wide range of organic molecules, often leading to their complete mineralization into carbon dioxide and water. researchgate.net
While specific studies on the application of AOPs to (Dodecylthio)benzene were not identified, research on similar compounds, such as alkylphenols and other alkylbenzenes, demonstrates the potential of these technologies. nih.gov Common AOPs include:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals.
Fenton and Photo-Fenton: The Fenton reaction uses a combination of hydrogen peroxide and ferrous iron (Fe²⁺) to produce •OH radicals. The efficiency can be enhanced with UV light in the photo-Fenton process. gnest.org
Ozonation (O₃): Ozone can directly oxidize pollutants or decompose in water to form hydroxyl radicals.
The degradation of a molecule like (Dodecylthio)benzene via AOPs would likely proceed through the attack of hydroxyl radicals on multiple sites, including the aromatic ring, the thioether bond, and the dodecyl alkyl chain. This leads to the formation of smaller, more oxidized intermediates that can be further degraded. gnest.org
Table 2: Application of AOPs for Degradation of Structurally Related Compounds
| AOP Method | Target Compound Class | Key Findings | Reference |
|---|---|---|---|
| UV/H₂O₂ | Pharmaceuticals | The decay of active pharmaceutical ingredients increases with a higher excess of hydrogen peroxide. | gnest.org |
| Fenton Reaction | Alkylphenols | Efficiently degrades hazardous contaminants through the creation of reactive species. | nih.gov |
| Photo-Fenton | Metoclopramide | Proven to be highly efficient in the decomposition of the target compound. | gnest.org |
Bioremediation Approaches for Environmental Contamination
Bioremediation utilizes the metabolic capabilities of microorganisms to degrade environmental pollutants. It is often considered a more sustainable and cost-effective approach compared to chemical or physical methods. The degradation of (Dodecylthio)benzene would likely involve bacteria or fungi capable of metabolizing long-chain alkylbenzenes and/or organosulfur compounds.
The biodegradation of such a molecule can be initiated through several pathways:
Oxidation of the Alkyl Chain: Microorganisms can initiate degradation by oxidizing the long dodecyl chain, a common pathway for n-alkanes.
Aromatic Ring Cleavage: Bacteria possessing dioxygenase enzymes can attack the benzene ring, leading to the formation of catechols which are then further metabolized through ring cleavage. nih.gov
Metabolism of the Thioether Bond: Some microorganisms are capable of cleaving carbon-sulfur bonds. In dissimilatory sulfate (B86663) reduction, sulfate is used as an electron acceptor, producing sulfides. unr.edu The sulfur atom in (dodecylthio)benzene could potentially be a target for microbial metabolism.
While no studies have specifically isolated microorganisms that degrade (Dodecylthio)benzene, numerous bacteria are known to degrade related structures. Strains of Pseudomonas, Rhodococcus, and Acinetobacter are well-known for their ability to degrade a wide range of hydrocarbons, including aromatic compounds. zju.edu.cn Bioaugmentation, which involves introducing tailored microbial consortia to a contaminated site, could be a viable strategy. zju.edu.cn Using native microorganisms that are already adapted to the site conditions and potentially to the contaminant can also be highly effective.
Future Research Directions and Emerging Trends for Dodecylthio Benzene
Development of Next-Generation Sustainable Synthesis Methodologies
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign synthetic methods. For (dodecylthio)benzene and related aryl alkyl sulfides, research is moving away from traditional methods that often involve harsh conditions and malodorous thiols.
Photochemical and Organocatalytic Approaches: A promising frontier is the use of visible-light photoredox catalysis, which allows for the synthesis of aryl sulfides at room temperature, avoiding the need for pre-functionalized aromatic compounds. beilstein-journals.orgnih.govresearchgate.netscispace.com Recent breakthroughs include thiol-free organocatalytic protocols that utilize inexpensive alcohols and aryl chlorides, with tetramethylthiourea (B1220291) serving as a sulfur source upon interception of photochemically generated aryl radicals. beilstein-journals.orgmdpi.commdpi.com These methods offer a milder and more sustainable route to compounds like (dodecylthio)benzene.
Metal-Free and Green Chemistry Protocols: There is a significant push towards metal-free synthesis to avoid contamination of products with residual metals. One such approach is the transalkylation of simple alkyl sulfides with alkyl halides, which proceeds through an ionic mechanism and has a wide functional group tolerance. researchgate.net Additionally, methods using rongalite (sodium hydroxymethanesulfinate) as a reducing agent allow for the one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides under metal-free and strong-base-free conditions. organic-chemistry.orgbeilstein-journals.org The use of plant-based catalysts and green solvents like water and polyethylene (B3416737) glycol (PEG) are also being explored to create more eco-friendly synthetic pathways. nih.govrsc.orgnih.govugd.edu.mkmdpi.commdpi.com
Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Biocatalytic approaches for the synthesis of thioethers are emerging, although challenges related to the potential for sulfur to poison metal-containing enzymes are being actively researched. researchgate.netrsc.orggoogle.comgoogle.com Future work will likely focus on discovering and engineering robust enzymes for the efficient and enantioselective synthesis of chiral thioethers.
| Methodology | Key Features | Potential Advantages for (Dodecylthio)benzene Synthesis |
|---|---|---|
| Photochemical Organocatalysis | Thiol-free, mild conditions, visible light. beilstein-journals.orgmdpi.commdpi.com | Avoids hazardous reagents, energy-efficient. |
| Metal-Free Transalkylation | Uses simple alkyl sulfides as sulfur source, wide functional group tolerance. researchgate.net | Eliminates metal contamination, versatile. |
| Rongalite-Promoted Synthesis | Metal-free, strong-base-free, room temperature. organic-chemistry.orgbeilstein-journals.org | Operationally simple, rapid, and high-yielding. |
| Biocatalysis | High selectivity, mild aqueous conditions. researchgate.netrsc.orggoogle.comgoogle.com | Environmentally friendly, potential for chiral synthesis. |
Exploration of Novel Catalytic and Electrocatalytic Applications
Beyond its synthesis, (dodecylthio)benzene and its derivatives have the potential to be used in catalytic and electrocatalytic applications. The sulfur atom in the thioether linkage possesses lone pairs of electrons that can coordinate with metal centers, suggesting their use as ligands in catalysis.
The development of novel transition metal-catalyzed cross-coupling reactions for the synthesis of aryl sulfides is an active area of research, with palladium, nickel, and copper being commonly used metals. nih.govuts.edu.auillinois.edunih.gov Future research will likely focus on developing more efficient and versatile catalyst systems for the synthesis of long-chain alkyl aryl sulfides like (dodecylthio)benzene. The electrochemical properties of (dodecylthio)benzene are also of interest, with potential applications in electrocatalysis and sensing. ugd.edu.mknih.gov
Integration into Smart Materials and Responsive Systems
A particularly exciting area of future research is the incorporation of (dodecylthio)benzene into "smart" materials that can respond to external stimuli. The thioether group is known to be responsive to reactive oxygen species (ROS), undergoing oxidation to the corresponding sulfoxide (B87167) and sulfone. This transformation from a hydrophobic thioether to a more hydrophilic sulfoxide or sulfone can be harnessed to create stimuli-responsive polymers. nih.govnih.govrsc.org
Redox-Responsive Polymers: By incorporating the (dodecylthio)benzene moiety into a polymer backbone, it is possible to create materials that change their properties, such as solubility or self-assembly behavior, in the presence of an oxidizing agent. This has significant potential in biomedical applications, for example, in drug delivery systems that release their payload in the oxidative environment of a tumor. nih.govepa.gov The long dodecyl chain of (dodecylthio)benzene could also impart unique amphiphilic properties to these polymers, leading to the formation of micelles or vesicles.
Self-Healing Polymers: The dynamic nature of certain sulfur-based chemical bonds is being explored for the development of self-healing materials. youtube.comresearchgate.net While disulfide bonds have been more commonly studied, the reversible oxidation of thioethers could potentially be incorporated into self-healing polymer networks.
| Material Type | Responsive Mechanism | Potential Application |
|---|---|---|
| Redox-Responsive Polymers | Oxidation of thioether to sulfoxide/sulfone. nih.govnih.govrsc.org | Targeted drug delivery, sensors. |
| Self-Assembling Systems | Amphiphilic nature of polymers containing the (dodecylthio)benzene unit. | Nanocarriers for therapeutics, controlled release systems. |
| Self-Healing Materials | Reversible covalent chemistry of the thioether group. youtube.comresearchgate.net | Coatings, elastomers with extended lifespan. |
Advanced Computational Methodologies for Predictive Material Design
Computational chemistry and materials science are becoming indispensable tools for accelerating the discovery and design of new materials. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and mechanical properties of molecules like (dodecylthio)benzene and the materials derived from them. mdpi.comnih.govsemi.ac.cn
Future research will likely involve the use of computational modeling to:
Design novel catalysts for the sustainable synthesis of (dodecylthio)benzene.
Predict the redox potential of the thioether group in different chemical environments, aiding in the design of responsive materials.
Simulate the self-assembly of polymers containing the (dodecylthio)benzene moiety to understand how their structure and properties can be controlled.
Screen for potential applications by calculating properties relevant to energy storage, electronics, and environmental remediation.
Interdisciplinary Research Avenues in Energy and Environmental Technologies
The unique properties of (dodecylthio)benzene open up possibilities for its use in a range of interdisciplinary fields, particularly in the development of new energy and environmental technologies.
Energy Storage: Organosulfur compounds are being investigated as cathode materials and electrolyte additives in lithium-sulfur batteries due to their high theoretical capacity. uts.edu.aunih.govresearchgate.netnih.gov The long alkyl chain in (dodecylthio)benzene could influence the solubility and redox behavior of polysulfides in the battery electrolyte, potentially improving cycle life and performance.
Organic Solar Cells: In the field of organic photovoltaics, modifying the side chains of conjugated polymers can have a significant impact on their performance. The introduction of alkylthio side chains has been shown to be a successful strategy for designing high-performance polymer donor materials for organic solar cells. researchgate.netrsc.orggoogle.comepa.gov The (dodecylthio)benzene moiety could be explored as a building block for new photoactive polymers.
Environmental Remediation and Sensing: The sulfur atom in (dodecylthio)benzene can act as a soft ligand, capable of binding to heavy metal ions. mdpi.com This suggests its potential use in sensors for the detection of environmental pollutants or in materials for their removal from water. rsc.orgnih.govmdpi.comillinois.edu Furthermore, organosulfur compounds play a role in various biogeochemical cycles and can be involved in the degradation of pollutants.
| Field | Potential Role of (Dodecylthio)benzene | Emerging Trend |
|---|---|---|
| Energy Storage | Electrolyte additive or component of cathode material in Li-S batteries. uts.edu.aunih.govresearchgate.netnih.gov | Improving cycle stability and energy density of next-generation batteries. |
| Organic Electronics | Building block for polymer semiconductors in organic solar cells. researchgate.netrsc.orggoogle.comepa.gov | Developing flexible and low-cost photovoltaic devices. |
| Environmental Science | Component of chemosensors for heavy metal detection or materials for pollutant remediation. mdpi.comrsc.orgillinois.edu | Creating sensitive and selective environmental monitoring and cleanup technologies. |
Q & A
Q. What are the recommended synthetic routes for producing benzene, (dodecylthio)-, and how can reaction conditions be optimized?
Q. How can contradictory data on the solubility of benzene, (dodecylthio)- in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Conduct systematic solubility tests in solvents of varying polarity (e.g., hexane, ethanol, DMSO) under controlled temperatures (20–40°C). Use UV-Vis spectroscopy to quantify solubility limits. For computational validation, apply Hansen solubility parameters (δD, δP, δH) via software like COSMOtherm. Conflicting reports may arise from impurities; verify purity via HPLC before testing. Publish datasets with solvent dielectric constants and temperature gradients .
Q. What experimental designs are suitable for assessing the environmental persistence of benzene, (dodecylthio)- in aquatic systems?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) with activated sludge to measure biodegradation rates.
- Photolysis : Exclude samples to UV light (λ = 254 nm) and monitor degradation via LC-MS.
- Hydrolysis : Test stability at pH 4, 7, and 9 (50°C, 5–30 days).
Compare results with structurally similar compounds (e.g., dodecylbenzene) to identify sulfur-specific degradation pathways .
Q. How can researchers address discrepancies in reported toxicity profiles of benzene, (dodecylthio)-?
- Methodological Answer : Perform meta-analysis of existing literature (e.g., PubMed, TOXCENTER) using inclusion criteria:
- In vitro studies (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
- In vivo models (e.g., zebrafish embryos for developmental toxicity).
Resolve contradictions by standardizing test conditions (e.g., dose metrics, exposure duration). For novel data, use ATSDR guidelines for benzene derivatives to design tiered toxicity assays .
Data Contradiction Analysis
Q. Why do different studies report varying reactivity of benzene, (dodecylthio)- in electrophilic substitution reactions?
- Methodological Answer : Reactivity discrepancies may stem from:
- Steric effects : The bulky dodecylthio group hinders electrophile access to the aromatic ring.
- Electronic effects : Sulfur’s electron-donating nature (+M effect) activates specific ring positions.
To clarify, perform competitive reactions with nitrobenzene and bromine, analyzing regioselectivity via LC-MS or X-ray crystallography. Computational modeling (DFT) can map electron density distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
